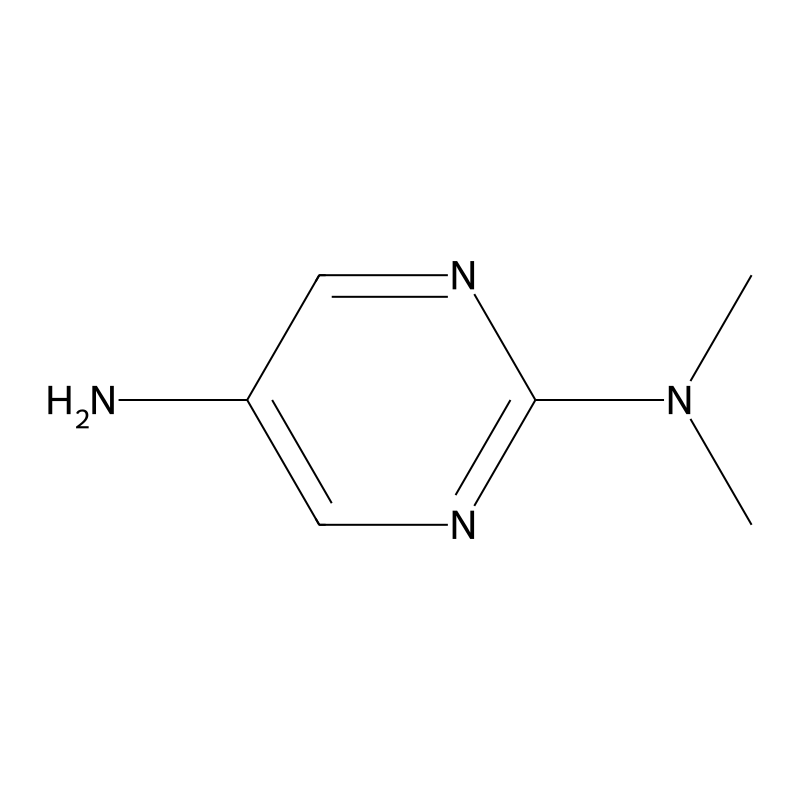

N2,N2-dimethylpyrimidine-2,5-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N2,N2-Dimethylpyrimidine-2,5-diamine is a heterocyclic aromatic compound with the molecular formula . This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyrimidine ring. The compound is notable for its structural features that contribute to its chemical reactivity and potential biological activity. It serves as a valuable building block in organic synthesis and medicinal chemistry due to its unique properties and functionalities .

- Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can produce amines or other reduced derivatives, typically using hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles, such as ammonia or amines .

These reactions make N2,N2-dimethylpyrimidine-2,5-diamine a versatile intermediate for synthesizing more complex molecules.

N2,N2-Dimethylpyrimidine-2,5-diamine has been investigated for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation. This property positions the compound as a candidate for further research in cancer therapeutics and other diseases related to cell cycle dysregulation .

The synthesis of N2,N2-dimethylpyrimidine-2,5-diamine can be achieved through several methods. One common synthetic route involves:

- Starting Materials: Utilizing 4-chloro-2-(N,N-dimethylamino)pyrimidine as a precursor.

- Reaction Conditions: The reaction typically requires the presence of ammonia and may involve catalysts such as copper acetate under controlled conditions to achieve optimal yields.

- Yield: This method has been reported to yield a conversion rate of approximately 74% .

Industrial production often involves large-scale synthesis techniques designed to maximize yield and purity while minimizing by-products.

N2,N2-Dimethylpyrimidine-2,5-diamine is utilized in various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its interactions with biomolecules and potential therapeutic applications.

- Medicine: It is explored as a precursor in drug development, particularly in creating compounds with kinase inhibitory activity.

- Industry: The compound finds applications in producing specialty chemicals and materials .

Research into the interaction studies of N2,N2-dimethylpyrimidine-2,5-diamine has focused on its ability to inhibit specific enzymes, particularly cyclin-dependent kinases. These interactions are significant in understanding how this compound can affect cellular pathways involved in cell cycle progression and gene transcription. The biochemical pathways affected by CDK inhibition include those related to cellular proliferation and differentiation .

N2,N2-Dimethylpyrimidine-2,5-diamine shares structural similarities with several other compounds, which include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N2,N4-Dimethylpyrimidine-2,4-diamine | C6H10N4 | Methyl groups at positions 2 and 4 |

| 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine | C6H9ClN4 | Contains a chlorine substituent |

| N,N'-Dimethylethylenediamine | C4H12N2 | Features two secondary amines |

Uniqueness

The uniqueness of N2,N2-dimethylpyrimidine-2,5-diamine lies in its specific substitution pattern at positions 2 and 5 of the pyrimidine ring. This distinct arrangement imparts unique chemical properties that differentiate it from similar compounds. Its potential applications in medicinal chemistry further underscore its significance within this class of compounds .